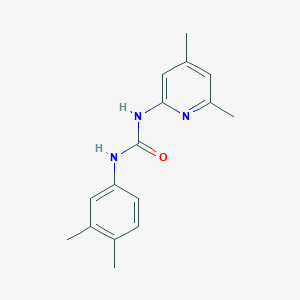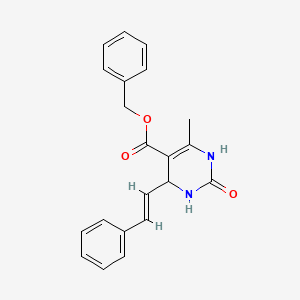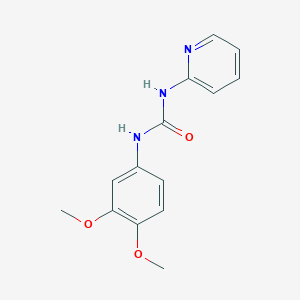
N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea, also known as DMPU, is a chemical compound that has been widely studied for its potential applications in scientific research. DMPU is a urea derivative that has been shown to have a range of biochemical and physiological effects, making it a useful tool for investigating various biological processes. In
Mecanismo De Acción
The exact mechanism of action of N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in cellular growth and inflammation. This compound has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory molecules in the body. Additionally, this compound has been shown to inhibit the activity of certain kinases, which are involved in cellular signaling pathways that regulate growth and survival.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects that make it a useful tool for investigating various biological processes. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. Additionally, this compound has been shown to modulate the activity of certain enzymes and signaling pathways involved in cellular growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea for lab experiments is its well-established synthesis method and wide availability. This compound is also relatively stable and has a long shelf life, making it easy to store and use in experiments. However, one limitation of this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments. Additionally, this compound may have off-target effects on other enzymes and signaling pathways, which can complicate data interpretation.
Direcciones Futuras
There are many potential future directions for research on N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea. One area of interest is the development of more potent and selective this compound analogs that can be used to target specific enzymes and signaling pathways. Additionally, this compound may have potential applications in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylphenyl isocyanate with 4,6-dimethyl-2-pyridinylamine. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure the purity and yield of the final product. The synthesis of this compound has been well-established in the literature and is widely used in research labs around the world.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been investigated for its potential neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(4,6-dimethylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-10-7-13(4)17-15(8-10)19-16(20)18-14-6-5-11(2)12(3)9-14/h5-9H,1-4H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMGXGUXIYGLMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC(=N2)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dichlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B5413813.png)
![dimethyl 5-[(butylsulfonyl)amino]isophthalate](/img/structure/B5413814.png)



![4-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5413846.png)
![(3S*,5R*)-1-[(3-ethyl-1H-pyrazol-5-yl)methyl]-5-{[(4-fluorophenyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5413861.png)
![9-[(4-methoxyphenoxy)acetyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5413876.png)
![3-methyl-4-{[1-methyl-3-(5-methyl-2-furyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5413896.png)
![2-cyclohexyl-6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5413898.png)

![4-hydroxy-1-[8-(trifluoromethyl)quinolin-4-yl]piperidine-4-carboxylic acid](/img/structure/B5413909.png)
![1-[3-({3-[(2-isopropyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-1H-pyrazol-5-yl}methoxy)phenyl]ethanone](/img/structure/B5413911.png)
![N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5413916.png)